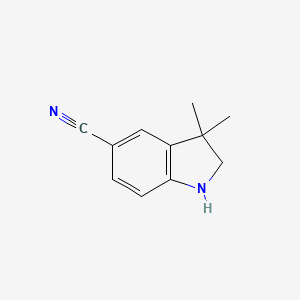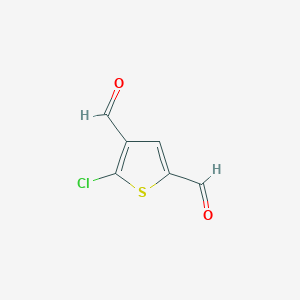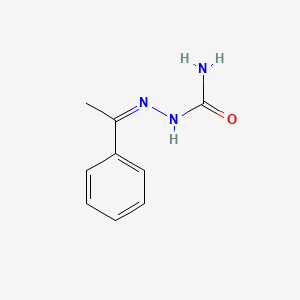
Acetophenone semicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetophenone semicarbazone is a derivative of acetophenone, a simple aromatic ketone Semicarbazones are a class of organic compounds formed by the reaction of semicarbazide with aldehydes or ketones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Acetophenone semicarbazone can be synthesized through the condensation reaction of acetophenone with semicarbazide hydrochloride in the presence of an acid catalyst. The reaction typically involves mixing acetophenone with semicarbazide hydrochloride in a suitable solvent, such as ethanol, and heating the mixture under reflux conditions. The product is then isolated by filtration and recrystallized from ethanol to obtain pure this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.
Analyse Des Réactions Chimiques
Types of Reactions
Acetophenone semicarbazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form hydrazones or amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines or hydrazines can be used under mild acidic or basic conditions.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Hydrazones or amines.
Substitution: Various substituted semicarbazones depending on the nucleophile used.
Applications De Recherche Scientifique
Acetophenone semicarbazone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Medicine: Research has explored its potential as an anticonvulsant and anticancer agent.
Industry: It is used in the development of new materials and as a chelating agent in analytical chemistry.
Mécanisme D'action
The mechanism of action of acetophenone semicarbazone involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is believed to result from its ability to interfere with the cell wall synthesis of bacteria and fungi. In medicinal applications, it may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity and leading to therapeutic outcomes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzaldehyde semicarbazone
- Acetone semicarbazone
- Cyclohexanone semicarbazone
Uniqueness
Acetophenone semicarbazone is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to other semicarbazones, it has a higher affinity for certain molecular targets, making it more effective in specific applications such as antimicrobial and anticancer research .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and biological activities make it a valuable tool for researchers and industry professionals alike.
Propriétés
Numéro CAS |
17539-54-7 |
|---|---|
Formule moléculaire |
C9H11N3O |
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
[(Z)-1-phenylethylideneamino]urea |
InChI |
InChI=1S/C9H11N3O/c1-7(11-12-9(10)13)8-5-3-2-4-6-8/h2-6H,1H3,(H3,10,12,13)/b11-7- |
Clé InChI |
CPXYGYOMIMOSCX-XFFZJAGNSA-N |
SMILES isomérique |
C/C(=N/NC(=O)N)/C1=CC=CC=C1 |
SMILES canonique |
CC(=NNC(=O)N)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


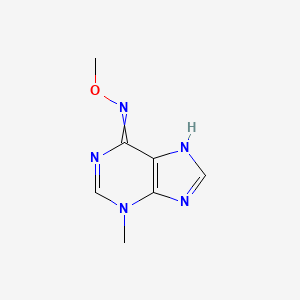


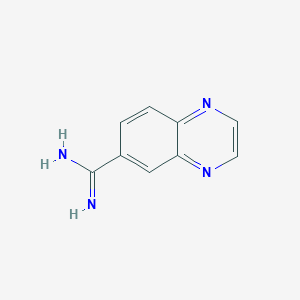
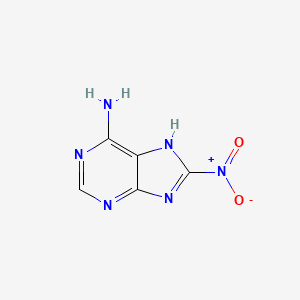



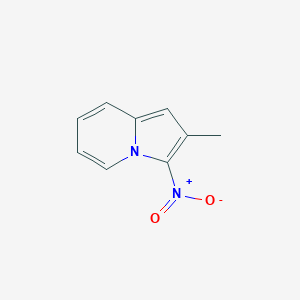

![2-(7-Methylimidazo[1,2-a]pyridin-3-yl)acetonitrile](/img/structure/B11913131.png)

